(113C)butanoic acid
CAS No.: 38765-83-2
Cat. No.: VC3793993
Molecular Formula: C4H8O2
Molecular Weight: 89.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38765-83-2 |
---|---|
Molecular Formula | C4H8O2 |
Molecular Weight | 89.1 g/mol |
IUPAC Name | (113C)butanoic acid |
Standard InChI | InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i4+1 |
Standard InChI Key | FERIUCNNQQJTOY-AZXPZELESA-N |
Isomeric SMILES | CCC[13C](=O)O |
SMILES | CCCC(=O)O |
Canonical SMILES | CCCC(=O)O |
Introduction
Structural Characteristics and Isotopic Labeling
Molecular Architecture
(1-13C)Butanoic acid (C₃¹³CH₈O₂) retains the fundamental structure of unlabeled butanoic acid, featuring a four-carbon chain with a carboxyl group (-COOH) at the terminal position . The 13C isotope is incorporated at the first carbon (carboxyl-adjacent carbon), altering its nuclear spin properties without significantly affecting its chemical reactivity . This isotopic substitution reduces the molecular symmetry, enabling distinct NMR signals for the labeled carbon and adjacent atoms .
Table 1: Comparative Properties of (1-13C)Butanoic Acid and Unlabeled Butanoic Acid
Property | (1-13C)Butanoic Acid | Unlabeled Butanoic Acid |
---|---|---|
Molecular Formula | C₃¹³CH₈O₂ | C₄H₈O₂ |
Molecular Weight (g/mol) | 89.10 | 88.11 |
Boiling Point (°C) | -5 | -5 |
Solubility in Water | Miscible | Miscible |
Synthesis and Analytical Characterization
Synthetic Routes
(1-13C)Butanoic acid is synthesized via carboxylation of 1-13C-labeled precursors or isotopic exchange reactions. For example, Grignard reactions employing 13CO₂ yield carboxyl-labeled products . Post-synthesis purification involves fractional distillation or chromatography to achieve ≥99 atom% 13C purity .
NMR Spectroscopic Analysis
The 13C NMR spectrum of (1-13C)butanoic acid exhibits distinct shifts due to isotopic labeling. The carboxyl carbon (C1) resonates at δ 178–182 ppm, while the adjacent α-carbon (C2) shows a downfield shift compared to unlabeled analogs . Proton-coupled spectra further resolve splitting patterns, aiding in structural validation .
Table 2: 13C NMR Chemical Shifts of (1-13C)Butanoic Acid
Carbon Position | δ (ppm) | Multiplicity |
---|---|---|
C1 (13C) | 180.2 | Singlet |
C2 | 36.5 | Triplet |
C3 | 18.9 | Quartet |
C4 | 13.7 | Quintet |
Mass Spectrometric Profiling
High-resolution MS reveals a molecular ion peak at m/z 89.06 ([M+H]⁺), with a characteristic isotopic abundance ratio (13C:12C ≈ 1.1%) confirming labeling efficiency . Fragmentation patterns include loss of CO₂ (m/z 45) and H₂O (m/z 71), consistent with decarboxylation and dehydration pathways .
Biological and Metabolic Applications
Tracer Studies in Metabolomics
(1-13C)Butanoic acid is widely used to trace short-chain fatty acid (SCFA) metabolism in gut microbiota and mammalian cells. In one study, 13C incorporation into acetyl-CoA and ketone bodies revealed preferential β-oxidation pathways in colonocytes . Isotopologue distribution analysis via LC-MS quantified flux rates through the tricarboxylic acid (TCA) cycle, demonstrating its role in energy production .
Epigenetic Modulation via HDAC Inhibition
Butanoic acid derivatives, including 13C-labeled forms, inhibit histone deacetylases (HDACs), promoting chromatin remodeling and gene expression . In colorectal cancer models, (1-13C)butanoic acid enhanced apoptosis by upregulating pro-apoptotic genes (e.g., BAX, PUMA) while downregulating anti-apoptotic BCL-2 .
Table 3: Bioactivity Parameters of (1-13C)Butanoic Acid in Cancer Cells
Parameter | Value | Method |
---|---|---|
IC₅₀ (HDAC Inhibition) | 1.2 mM | Fluorescence assay |
Apoptosis Induction (%) | 45 ± 3 | Flow cytometry |
GPR109A Binding Affinity | Kd = 8.4 µM | Radioligand assay |
Pharmacokinetic and Bioactivity Profiles
Absorption and Distribution
(1-13C)Butanoic acid is rapidly absorbed in the gastrointestinal tract, with a plasma half-life of 6–8 minutes . Its low LogP (-0.3) ensures high aqueous solubility, facilitating diffusion across membranes without carrier proteins .
Metabolism and Excretion
Hepatic metabolism involves β-oxidation to 13C-acetyl-CoA, which enters the TCA cycle or ketogenesis . Renal excretion accounts for 60% of the administered dose, with the remainder oxidized to CO₂ and exhaled .
Industrial and Research Applications
Stable Isotope Labeling in Pharmaceuticals
(1-13C)Butanoic acid is utilized in drug development to track metabolite formation and assess drug-drug interactions. For example, co-administration with 13C-glucose in macrophages revealed synergistic effects on glycolysis and itaconic acid production .
Agricultural and Food Science
In ruminant studies, 13C-labeled SCFAs quantify microbial fermentation efficiency, optimizing feed formulations . Additionally, it serves as a preservative in fermented foods, leveraging its antimicrobial properties .
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